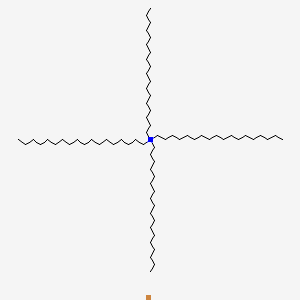

Tetraoctadecylammonium bromide

概要

説明

It is a large organic molecule with a molecular weight of 1107.86 g/mol . This compound is primarily used in various scientific and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

Tetraoctadecylammonium bromide can be synthesized through the quaternization of octadecylamine with an alkyl halide, typically bromide. The reaction involves heating octadecylamine with an excess of octadecyl bromide in an appropriate solvent, such as ethanol or acetone, under reflux conditions . The reaction is typically carried out at elevated temperatures to ensure complete conversion to the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to remove any impurities .

化学反応の分析

Types of Reactions

Tetraoctadecylammonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction: The long alkyl chains can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reaction is typically carried out in polar solvents such as water or alcohols.

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.

Major Products Formed

Substitution Reactions: The major products are typically the corresponding quaternary ammonium salts with different anions.

Oxidation: Oxidation of the alkyl chains can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction can result in the formation of alkanes or alcohols depending on the conditions.

科学的研究の応用

Materials Science

1.1 Stabilization of Liquid Crystalline Phases

TOAB is utilized as an additive in the stabilization of liquid crystalline blue phases, which are essential for optoelectronic and photonic applications. These phases exhibit unique optical properties that can be harnessed in devices such as displays and sensors .

1.2 Synthesis of Modified Montmorillonite

TOAB is instrumental in the synthesis of modified montmorillonite (MMT), specifically C72N–MMT. This modified clay material serves as a matrix for creating protein-based nanocomposite materials, enhancing their mechanical and thermal properties .

Nanotechnology

2.1 Phase-Transfer Catalyst

In nanocrystal synthesis, TOAB acts as a phase-transfer catalyst, facilitating the transfer of gold salts from aqueous to organic phases. This process is critical in producing stable gold nanocrystals at lower temperatures, which are vital for various applications including catalysis and electronics .

Table 1: Comparison of TOAB's Role in Nanocrystal Synthesis

Biochemistry

3.1 Protein Microarrays

TOAB has been employed to create temporary hydrophobic barriers on carboxymethylated dextran hydrogels for protein microarray applications. This method prevents cross-contamination during the dispensing of microdrops and enhances the specificity of protein binding by eliminating non-specific interactions .

Case Study: Protein Immobilization

In a study involving the immobilization of various proteins such as transferrin and bovine serum albumin, TOAB-defined areas showed improved homogeneity and activity of immobilized proteins. The barriers created were efficiently removed post-immobilization using tert-n-butyl alcohol (TBA), significantly reducing regeneration time .

Electrochemistry

4.1 Ion-Selective Electrodes

TOAB serves as a model compound for studying the effects of quaternary ammonium salts on polymeric membranes used in ion-selective electrodes (ISEs). Its presence influences the electrochemical properties and selectivity of these membranes, making it a valuable component in sensor technology .

作用機序

The mechanism of action of tetraoctadecylammonium bromide involves its interaction with biological membranes and proteins. The long hydrophobic alkyl chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and ion channels . Additionally, the quaternary ammonium group can interact with negatively charged sites on proteins and other biomolecules, influencing their structure and function .

類似化合物との比較

Similar Compounds

- Tetradodecylammonium bromide

- Tetraoctylammonium bromide

- Tetraheptylammonium bromide

- Hexadecyltrimethylammonium bromide

- Tetrakis(decyl)ammonium bromide

- Tetrapentylammonium bromide

- Tetrabutylammonium chloride

Uniqueness

Tetraoctadecylammonium bromide is unique due to its long alkyl chains, which provide distinct hydrophobic properties. This makes it particularly useful in applications requiring strong hydrophobic interactions, such as the stabilization of liquid crystalline phases and the modification of clay minerals . Its large molecular size and high molecular weight also contribute to its unique behavior in various chemical and biological systems .

生物活性

Tetraoctadecylammonium bromide (TOABr), a quaternary ammonium salt, is recognized for its diverse applications in various fields, including biochemistry and materials science. This article explores its biological activity, focusing on its antibacterial and antiproliferative properties, as well as its potential implications in therapeutic contexts.

- Chemical Formula : CHBrN

- Molecular Weight : 1107.86 g/mol

- CAS Number : 63462-99-7

TOABr is primarily used as a surfactant and a stabilizing agent in various chemical processes. Its structure consists of a long hydrophobic hydrocarbon chain, which contributes to its unique biological interactions.

Antibacterial Activity

Recent studies have demonstrated the antibacterial effects of TOABr against both Gram-positive and Gram-negative bacteria. The following table summarizes the observed antibacterial activity:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mM) |

|---|---|---|

| Staphylococcus aureus | 68.80 - 76.08 | 10 |

| Streptococcus pneumoniae | 46.98 - 80.47 | 10 |

| Enterococcus faecalis | 37.63 - 73.11 | 10 |

The study indicated that TOABr exhibited significant bacteriolytic activity across varying concentrations, particularly effective against S. aureus and S. pneumoniae .

Antiproliferative Activity

TOABr's antiproliferative effects were assessed using human colon cancer Caco-2 cell lines through various assays, including MTT and Alamar Blue assays. The findings are summarized below:

| Treatment Concentration (mM) | Cell Viability (%) | Growth Inhibition (%) |

|---|---|---|

| Control | 100 | 0 |

| 0.5 | 68.99 | 31.01 |

| 1 | 74.67 | 25.33 |

| 10 | 39.74 | 60.26 |

The results indicated a dose-dependent inhibition of cell growth, with higher concentrations leading to more significant antiproliferative effects . Notably, the study also highlighted morphological changes in cell aggregates exposed to TOABr, suggesting alterations in cellular architecture due to the compound's cytotoxic properties.

The biological activity of TOABr is influenced by its interaction with cellular membranes and intracellular components:

- Membrane Disruption : TOABr can alter membrane fluidity and permeability, leading to cell lysis.

- Intracellular Effects : It may induce changes in osmotic pressure and inhibit enzymatic activities critical for cell survival.

- Hydration Status : The hydration level of TOABr plays a crucial role in modulating its biological effects, impacting solubility and interaction with cellular systems .

Case Studies

A notable case study involved the use of TOABr in synthesizing modified montmorillonite (MMT), which demonstrated enhanced antibacterial properties when combined with biopolymers for drug delivery applications . This illustrates the potential for TOABr to serve as a functional additive in composite materials aimed at therapeutic uses.

特性

IUPAC Name |

tetraoctadecylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H148N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-72H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXYZRAZWWVKDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H148BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1107.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63462-99-7 | |

| Record name | 1-Octadecanaminium, N,N,N-trioctadecyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63462-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraoctadecylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063462997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraoctadecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。